Liquid Physical Form Enables Automated High-Throughput Dispensing Versus Solid Aryl Triflates and Bromides
Naphthalen-1-yl fluoranesulfonate is supplied and handled as a liquid at ambient temperature (density 1.3674 g/mL at 25 °C; flash point >230°F), unlike the corresponding 1-naphthyl triflate and 1-bromonaphthalene, both of which are solids at room temperature . This physical-form distinction is operationally consequential: liquid reagents can be directly dispensed by automated liquid handlers in parallel synthesis and high-throughput experimentation (HTE) workflows without dissolution and with superior volumetric accuracy, reducing weighing errors and solvent compatibility concerns [1]. The 2-naphthyl fluorosulfonate regioisomer (CAS 141694-39-5) shares the liquid form but generates the 2-fluoronaphthalene product upon deoxyfluorination, which has different electronic properties and reactivity, making the 1-naphthyl and 2-naphthyl isomers non-interchangeable for structure–activity relationship (SAR) studies.
| Evidence Dimension | Physical form at ambient temperature (25 °C, 1 atm) |
|---|---|
| Target Compound Data | Liquid; density 1.3674 g/mL at 25 °C; refractive index n20/D 1.5576 |
| Comparator Or Baseline | 1-Naphthyl triflate (solid, mp ~32–33 °C); 1-bromonaphthalene (liquid but with different reactivity profile and no –OSO₂F group); 2-naphthyl fluorosulfonate (CAS 141694-39-5, liquid) |
| Quantified Difference | Qualitative: liquid vs. solid for 1-naphthyl triflate; quantitative density and refractive index specifications provided for target compound |
| Conditions | Ambient temperature and pressure, as specified in vendor Certificates of Analysis (Sigma-Aldrich ALD00430, Aladdin N486615) |
Why This Matters
For procurement in HTE-enabled medicinal chemistry or parallel synthesis laboratories, a liquid electrophile eliminates the dissolution step required for solid aryl triflates/bromides, directly reducing cycle time and improving liquid-handling precision in nanomole-scale dispensing.
- [1] Buitrago Santanilla, A.; Regalado, E. L.; Pereira, T.; Shevlin, M.; Bateman, K.; Campeau, L.-C.; Schneeweis, J.; Berritt, S.; Shi, Z.-C.; Nantermet, P.; Liu, Y.; Helmy, R.; Welch, C. J.; Vachal, P.; Davies, I. W.; Cernak, T.; Dreher, S. D. Nanomole-Scale High-Throughput Chemistry for the Synthesis of Complex Molecules. Science 2015, 347 (6217), 49–53. (Establishes the value proposition of liquid reagents for miniaturized HTE workflows.) View Source
